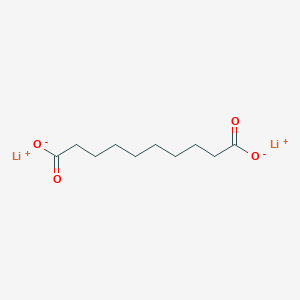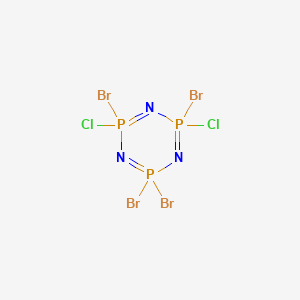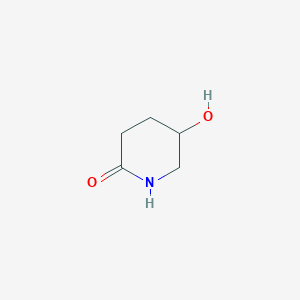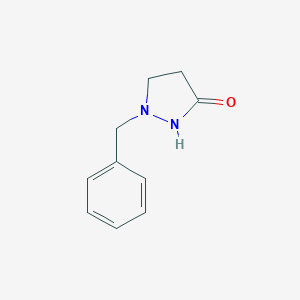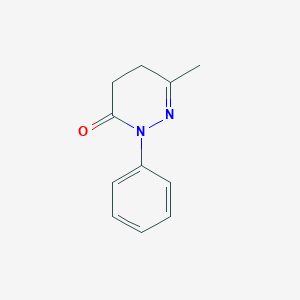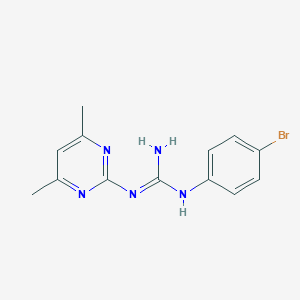
2-Bromo-4,6-dimethylpyrimidine
Overview
Description
2-Bromo-4,6-dimethylpyrimidine is a chemical compound with the molecular formula C6H7BrN2 . It has a molecular weight of 187.04 .
Molecular Structure Analysis
The InChI code for 2-Bromo-4,6-dimethylpyrimidine is 1S/C6H7BrN2/c1-4-3-5(2)9-6(7)8-4/h3H,1-2H3 . This indicates that the compound has a pyrimidine ring with bromine and methyl groups attached.Physical And Chemical Properties Analysis
2-Bromo-4,6-dimethylpyrimidine is a solid at room temperature . It should be stored under an inert atmosphere at 2-8°C .Scientific Research Applications
Nonlinear Optical (NLO) Materials
2-Bromo-4,6-dimethylpyrimidine: is used in the synthesis of new organic compounds for NLO applications. These materials are crucial for technologies like lasers, optical signal processing, and optical data storage. The compound’s derivatives, such as 2-amino-4,6-dimethylpyrimidinium trifluoroacetate (AMPTF) , have been synthesized and shown to possess significant third-order optical nonlinearities, making them suitable for electronic and optical domain applications .
Antimicrobial Agents
Derivatives of 2-Bromo-4,6-dimethylpyrimidine have been explored for their antimicrobial properties. Novel metal (II) complexes with pyrimidine derivative ligands have shown remarkable antimicrobial activity. These complexes are synthesized and characterized by various spectral techniques, indicating their potential as effective antimicrobial agents .
DNA Binding/Cleavage
The same metal (II) complexes mentioned above also exhibit DNA binding and cleavage activities. They interact with calf thymus DNA via groove binding mode and have been investigated for their ability to cleave DNA, which is a valuable property in genetic engineering and cancer therapy research .
Molecular Docking with DNA/BSA
Molecular docking studies of 2-Bromo-4,6-dimethylpyrimidine derivatives have revealed good binding affinity towards DNA and BSA (bovine serum albumin). This suggests potential applications in drug design and understanding the interactions of small molecules with biological macromolecules .
Optical Quality Assessment
The optical quality of materials derived from 2-Bromo-4,6-dimethylpyrimidine is determined using UV–Vis–NIR and TG–DTA measurements. These assessments are crucial for evaluating the suitability of materials for optical applications .
Thermal Stability Evaluation
Thermal analysis of compounds derived from 2-Bromo-4,6-dimethylpyrimidine is performed to determine their thermal stability. This is an important factor in the development of materials for high-temperature applications .
Electrical Behavior Analysis
Dielectric measurements are used to analyze the electrical behavior of crystals grown from 2-Bromo-4,6-dimethylpyrimidine derivatives. Understanding the electrical properties of materials is vital for their application in electronic devices .
Safety and Hazards
Mechanism of Action
Target of Action
2-Bromo-4,6-dimethylpyrimidine is a pyrimidine derivative that has been found to interact with DNA . The compound’s primary targets are the DNA molecules, specifically the DNA grooves . DNA is a crucial molecule in all living organisms, carrying the genetic instructions used in the growth, development, functioning, and reproduction of all known organisms and many viruses.
Mode of Action
The compound interacts with its targets through a process known as groove binding . This involves the compound fitting into the grooves of the DNA helix, leading to changes in the DNA structure . This interaction can result in DNA cleavage, which is a critical step in many biological processes, including DNA replication and repair .
Biochemical Pathways
The interaction of 2-Bromo-4,6-dimethylpyrimidine with DNA affects the biochemical pathways involved in DNA replication and repair . By binding to the DNA grooves and causing DNA cleavage, the compound can disrupt these pathways, leading to downstream effects such as inhibition of cell growth and proliferation .
Pharmacokinetics
The compound’s high gi absorption and bbb permeability suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of 2-Bromo-4,6-dimethylpyrimidine’s action include changes in DNA structure, disruption of DNA replication and repair pathways, and inhibition of cell growth and proliferation . These effects could potentially be harnessed for therapeutic purposes, such as in the treatment of diseases characterized by abnormal cell growth.
Action Environment
The action, efficacy, and stability of 2-Bromo-4,6-dimethylpyrimidine can be influenced by various environmental factors. For instance, the compound’s action may be affected by the pH and temperature of its environment, as well as the presence of other molecules that can interact with the compound or its targets
properties
IUPAC Name |
2-bromo-4,6-dimethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-3-5(2)9-6(7)8-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOPRQQOGBFPHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30509132 | |
| Record name | 2-Bromo-4,6-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30509132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4,6-dimethylpyrimidine | |
CAS RN |
16879-39-3 | |
| Record name | 2-Bromo-4,6-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30509132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4,6-dimethylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine](/img/structure/B102168.png)
![2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B102169.png)


